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Executive Summary
Medullary thyroid carcinoma (MTC), a neuroendocrine tumor originating from the parafollicular

C-cells of the thyroid, presents a significant therapeutic challenge, particularly in its advanced

and metastatic stages. The cholecystokinin 2 receptor (CCK2R), a G-protein coupled receptor,

is overexpressed in over 90% of MTCs, making it a highly promising target for novel diagnostic

and therapeutic strategies.[1][2] This technical guide provides a comprehensive overview of

CCK2R as a therapeutic target in MTC, detailing its signaling pathways, preclinical evidence,

and the clinical translation of CCK2R-targeted agents. Particular focus is given to peptide

receptor radionuclide therapy (PRRT), a promising modality that utilizes radiolabeled peptides

to deliver cytotoxic radiation directly to tumor cells. This document is intended to serve as a

resource for researchers and drug development professionals in the field of oncology and

nuclear medicine.
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The CCK2R, also known as the gastrin receptor, is a key player in the pathophysiology of MTC.

Its endogenous ligands are the peptide hormones cholecystokinin (CCK) and gastrin. In MTC,

the activation of CCK2R by these ligands has been shown to promote cell proliferation and

stimulate the secretion of calcitonin, a key biomarker for MTC.[3][4][5] The high incidence of

CCK2R expression in MTC, including in early-stage tumors, underscores its potential as a

therapeutic target.[3][6] However, it has been observed that CCK2R expression may be lower

in advanced or metastasized tumors.[3][6]

CCK2R Signaling Pathways
Upon ligand binding, CCK2R, a G-protein coupled receptor, initiates a cascade of intracellular

signaling events that drive tumor growth and hormone secretion. The primary signaling

mechanism involves the coupling to Gαq and Gα12/13 proteins.

Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers:

inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of

calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This

cascade ultimately leads to the activation of downstream effectors that influence cell

proliferation, differentiation, and secretion.

MAPK/ERK Pathway: The activation of the mitogen-activated protein kinase

(MAPK)/extracellular signal-regulated kinase (ERK) pathway is a critical downstream

consequence of CCK2R signaling and a major driver of cell proliferation.

Other Associated Pathways: Research also points to the involvement of other signaling

pathways in CCK2R-mediated effects, including the Phosphoinositide 3-kinase (PI3K)/AKT

pathway and the JAK2/STAT3 pathway.
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CCK2R signaling pathways in MTC.
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Preclinical Development of CCK2R-Targeted Agents
The high expression of CCK2R in MTC has spurred the development of various targeting

agents, primarily peptide analogs of minigastrin and cholecystokinin. These peptides are often

coupled to a chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic

acid), to enable radiolabeling with diagnostic or therapeutic radionuclides.

Key Radiopharmaceuticals and Preclinical Data
Several radiolabeled CCK2R ligands have undergone extensive preclinical evaluation. The

following table summarizes key quantitative data for some of the most promising candidates.
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Radiopha
rmaceutic
al

Peptide
Analog

Radionuc
lide(s)

Binding
Affinity
(IC50,
nM)

Tumor
Uptake
(%ID/g)

Animal
Model

Referenc
e

[111In]In-

CP04

DOTA-

(DGlu)6-

Ala-Tyr-

Gly-Trp-

Met-Asp-

Phe-NH2

111In ~1.5
9.24 ± 1.35

(4h)

A431-

CCK2R

xenografts

[2]

[68Ga]Ga-

DOTA-

MGS5

DOTA-

DGlu-Ala-

Tyr-Gly-

Trp-(N-

Me)Nle-

Asp-1-Nal-

NH2

68Ga
Subnanom

olar range
>20 (1h)

A431-

CCK2R

xenografts

[7]

[177Lu]Lu-

PP-F11N

DOTA-(d-

Glu)6-Ala-

Tyr-Gly-

Trp-Nle-

Asp-

PheNH2

177Lu

Not

explicitly

stated

~7.5 (24h)

A431-

CCK2R

xenografts

[8]

[68Ga]Ga-

DOTA-

CCK-66

DOTA-

CCK-66
68Ga

Not

explicitly

stated

19.63 ±

3.35 (2h)

AR42J

xenografts
[9]

[68Ga]Ga-

DOTA-

CCK2R-

dimer

Dimeric

CCK2R-

targeted

agent

68Ga

Not

explicitly

stated

26.13 ±

6.21 (2h)

AR42J

xenografts
[9]

Note: %ID/g denotes the percentage of injected dose per gram of tissue.
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Preclinical therapy studies have demonstrated the potential of CCK2R-targeted PRRT. For

instance, treatment with 225Ac-PP-F11N in a mouse model resulted in a dose-dependent

inhibition of tumor growth and extended survival.[8]
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Workflow for preclinical development of CCK2R-targeted agents.

Clinical Translation and Patient Data
The promising preclinical results have led to the clinical investigation of several CCK2R-

targeted radiopharmaceuticals for both diagnostic imaging and PRRT in MTC patients.

Diagnostic Imaging
PET/CT imaging with 68Ga-labeled CCK2R analogs, such as 68Ga-DOTA-MGS5 and 68Ga-

DOTA-CCK-66, has demonstrated the ability to visualize MTC lesions with high sensitivity.[5]

[10] Clinical studies have shown that these tracers can detect local recurrences, as well as

lymph node, liver, and bone metastases.[5]

Peptide Receptor Radionuclide Therapy (PRRT)
PRRT with β-emitting radionuclides like 177Lu and 90Y offers a targeted therapeutic approach.

An early pilot study using a 90Y-labeled minigastrin analog reported partial remission in 4 out of

8 patients with advanced MTC.[11] More recent studies are evaluating newer agents with

improved properties.

Clinical Dosimetry and Response Data
The following tables summarize key clinical data from studies involving CCK2R-targeted

radiopharmaceuticals.
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Table 1: Human Dosimetry Data for CCK2R-Targeted Radiopharmaceuticals

Radiopharmac
eutical

Effective Dose
(mSv/MBq)

Critical
Organ(s)

Absorbed
Dose to
Critical
Organ(s)
(mGy/MBq)

Reference

[68Ga]Ga-DOTA-

CCK-66
0.030 ± 0.006

Urinary Bladder,

Stomach

0.269 ± 0.103

(Bladder), 0.098

± 0.077

(Stomach)

[4]

[68Ga]Ga-DOTA-

MGS5
0.023 ± 0.007

Urinary Bladder,

Stomach,

Kidneys

Not explicitly

stated in this

format

[1]

[177Lu]Lu-PP-

F11N

Not explicitly

stated

Stomach,

Kidneys

0.42 (Stomach),

0.11 (Kidneys)
[6]

Table 2: Clinical Response to CCK2R-Targeted PRRT in MTC
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Radiopharmac
eutical

Number of
Patients

Response
Rate

Noteworthy
Findings

Reference

[90Y]Y-DTPA-

Glu1-minigastrin
8

50% Partial

Remission, 25%

Stable Disease

Nephrotoxicity

and bone

marrow toxicity

were limiting

factors.

[11]

[177Lu]Lu-

DOTATATE

(mixed MTC/NET

cohort)

43 (MTC

subgroup)

62% Response

Rate (RECIST

1.1)

Favorable

response in MTC

patients treated

with an SSTR-

targeting agent,

highlighting the

heterogeneity of

receptor

expression.

[12]

Key Experimental Protocols
This section provides an overview of methodologies for key experiments cited in the context of

CCK2R research in MTC.

RT-PCR for CCK2R Expression
Objective: To detect and quantify CCK2R mRNA expression in MTC tissue and cell lines.

Methodology:

RNA Extraction: Total RNA is extracted from fresh-frozen tumor tissue or cultured MTC cells

(e.g., TT cells) using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the

manufacturer's instructions.

cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse

transcriptase enzyme (e.g., SuperScript II, Invitrogen) and oligo(dT) primers.
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PCR Amplification: The cDNA is then used as a template for PCR amplification using primers

specific for the human CCK2R gene. A housekeeping gene (e.g., GAPDH, β-actin) is also

amplified for normalization.

Analysis: The PCR products are visualized by agarose gel electrophoresis. For quantitative

RT-PCR (qRT-PCR), a fluorescent dye (e.g., SYBR Green) is used, and the amplification is

monitored in real-time. Relative expression levels are calculated using the ΔΔCt method.

Immunohistochemistry for CCK2R Protein Detection
Objective: To visualize the localization of CCK2R protein in MTC tissue sections.

Methodology:

Tissue Preparation: Formalin-fixed, paraffin-embedded MTC tissue sections (4-5 µm) are

deparaffinized and rehydrated.

Antigen Retrieval: Heat-induced epitope retrieval is performed by incubating the slides in a

retrieval solution (e.g., citrate buffer, pH 6.0) at 95-100°C.

Blocking: Endogenous peroxidase activity is blocked with hydrogen peroxide, and non-

specific antibody binding is blocked with a protein block solution (e.g., serum-free protein

block).

Primary Antibody Incubation: The sections are incubated with a primary antibody specific for

CCK2R.

Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by

a streptavidin-horseradish peroxidase conjugate. The signal is visualized using a chromogen

such as diaminobenzidine (DAB), resulting in a brown precipitate at the site of the antigen.

Counterstaining and Mounting: The sections are counterstained with hematoxylin,

dehydrated, and mounted.

Radiopharmaceutical Preparation: 68Ga-Labeling of a
DOTA-Peptide
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Objective: To radiolabel a DOTA-conjugated CCK2R peptide with Gallium-68 for PET imaging.

Methodology:

Generator Elution:68Ga is eluted from a 68Ge/68Ga generator using 0.1 M HCl.

Reaction Mixture Preparation: The DOTA-peptide is dissolved in a suitable buffer (e.g.,

sodium acetate) to maintain the optimal pH for labeling (typically pH 3.5-4.5).

Labeling Reaction: The 68Ga eluate is added to the peptide solution and incubated at an

elevated temperature (e.g., 95°C) for a short period (e.g., 5-10 minutes).

Quality Control: The radiochemical purity of the final product is determined by radio-thin-layer

chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC).

Purification and Formulation: If necessary, the radiolabeled peptide is purified using a C18

Sep-Pak cartridge and formulated in a physiologically compatible solution for injection.

In Vivo Biodistribution Study
Objective: To determine the tissue distribution and tumor uptake of a radiolabeled CCK2R

ligand in an animal model of MTC.

Methodology:

Animal Model: An MTC xenograft model is established by subcutaneously inoculating MTC

cells (e.g., TT cells) into immunocompromised mice (e.g., nude or SCID mice).

Radiotracer Administration: Once the tumors reach a suitable size, the radiolabeled CCK2R

ligand is administered intravenously via the tail vein.

Tissue Harvesting: At predefined time points post-injection (e.g., 1, 4, 24 hours), the animals

are euthanized, and various organs and tissues, including the tumor, blood, muscle, kidneys,

liver, and stomach, are collected.

Radioactivity Measurement: The collected tissues are weighed, and the radioactivity in each

sample is measured using a gamma counter.
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Data Analysis: The uptake in each tissue is expressed as the percentage of the injected dose

per gram of tissue (%ID/g). Tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-

blood) are calculated to assess targeting efficacy.

Future Directions and Conclusion
The CCK2R remains a highly attractive target for the development of novel theranostics for

MTC. Future research will likely focus on:

Development of New Ligands: Engineering of next-generation CCK2R ligands with improved

affinity, stability, and pharmacokinetic properties, including multimeric compounds.

Combination Therapies: Investigating the synergistic effects of CCK2R-targeted PRRT with

other systemic therapies, such as tyrosine kinase inhibitors (TKIs) or immunotherapy.

Alpha-Particle Therapy: Exploring the use of alpha-emitting radionuclides (e.g., 225Ac,

213Bi) for CCK2R-targeted therapy, which may offer higher cytotoxicity and efficacy,

particularly for micrometastases.

Patient Stratification: Identifying biomarkers to better select MTC patients who are most likely

to benefit from CCK2R-targeted therapies.

In conclusion, the cholecystokinin 2 receptor is a validated and clinically relevant target in

medullary thyroid carcinoma. The ongoing development and clinical translation of CCK2R-

targeted radiopharmaceuticals hold significant promise for improving the diagnosis, staging,

and treatment of this challenging disease. This guide provides a foundational resource for the

scientific and clinical community to further advance this promising therapeutic strategy.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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